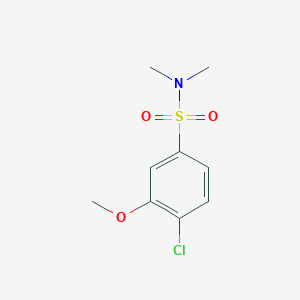![molecular formula C19H22N2O3S B5550520 1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone](/img/structure/B5550520.png)
1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone is a complex organic compound. Research in this area generally explores the synthesis, structural characterization, and potential applications of similar piperazine derivatives, particularly in medicinal chemistry due to their varied biological activities.
Synthesis Analysis
The synthesis of closely related piperazine derivatives involves multiple steps, including cyclocondensation reactions, to introduce various functional groups into the piperazine backbone, enhancing the compound's activity and selectivity (Zhang, Wen, Tang, & Li, 2007). Such methods are crucial for creating compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often determined using techniques like X-ray diffraction, showing that the molecule may adopt a non-planar structure with distinct dihedral angles between different rings (Zhang et al., 2007). This structural information is essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including interactions with receptors in the central nervous system. For example, specific piperazine derivatives have been shown to possess affinity for the 5-HT1A receptor, influenced by the structure of the alkyl chain and the presence of heteroaryl or cycloalkyl amide fragments (Orjales et al., 1995). These reactions are fundamental for the compound's pharmacological profile.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Research into novel compounds like 1-(2-methoxyphenyl)-5-methyl-4-[3-(3-thienyl)propanoyl]-2-piperazinone has shown promising antimicrobial activities. For instance, the study by Bektaş et al. (2010) on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlights the potential of similar compounds in combating microbial infections (Bektaş et al., 2010). Additionally, compounds with structures akin to this compound have been evaluated for their anticancer activities, demonstrating the potential for development as therapeutic agents (Gul et al., 2019).
Synthesis and Chemical Properties
The synthesis and characterization of compounds with complex structures, including this compound, provide valuable insights into their chemical properties and potential applications. For example, a study by Zhang et al. (2007) on the synthesis and structural characterization of a derivative of 2,5-piperazinedione, which shares structural similarities with the compound , sheds light on the methodologies that can be applied to synthesize and analyze such complex molecules (Zhang et al., 2007).
Potential Therapeutic Applications
The research into this compound and related compounds has also explored their potential therapeutic applications. Studies have investigated their role as ligands for various receptors, indicating potential uses in the development of new pharmaceuticals. For example, Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives with potential applications in visualizing 5-HT1A receptors, demonstrating the compound's relevance in the field of medical imaging and receptor studies (Lacivita et al., 2009).
properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-4-(3-thiophen-3-ylpropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-11-21(16-5-3-4-6-17(16)24-2)19(23)12-20(14)18(22)8-7-15-9-10-25-13-15/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYVHKYUWVUPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=CSC=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)
![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)
![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)
![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![({4-ethyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5550515.png)

![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)